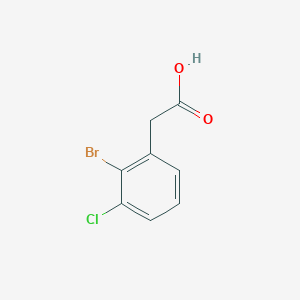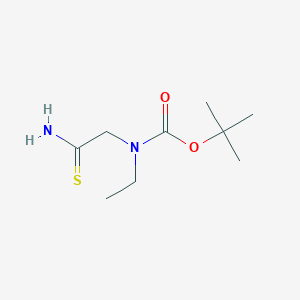
2-Bromo-3-chlorophenylacetic acid
Übersicht
Beschreibung
2-Bromo-3-chlorophenylacetic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is used in the preparation of piperazine derivatives as 5-ht1b antagonists . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a significant role in the serotonin system .
Mode of Action
Antagonists of the 5-HT1B receptor inhibit the function of these receptors, potentially altering serotonin signaling .
Biochemical Pathways
Considering its role in the synthesis of 5-ht1b antagonists, it may influence the serotonin pathway . This pathway plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep.
Result of Action
Given its role in the synthesis of 5-ht1b antagonists, it may contribute to the modulation of serotonin signaling, which could have various effects depending on the specific context .
Biochemische Analyse
Biochemical Properties
2-Bromo-3-chlorophenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can act as a substrate for enzymes such as cytochrome P450 monooxygenases, which catalyze the hydroxylation of aromatic rings. This interaction can lead to the formation of hydroxylated derivatives, which may further participate in various metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound can induce the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their heme group, thereby preventing the oxidation of substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. In animal studies, it has been observed that high doses of this compound can induce toxic effects, such as liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450 monooxygenases, leading to the formation of hydroxylated derivatives . These derivatives can further participate in conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, which may influence its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.
Eigenschaften
IUPAC Name |
2-(2-bromo-3-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWZVTBUNNJBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523918.png)




![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)
